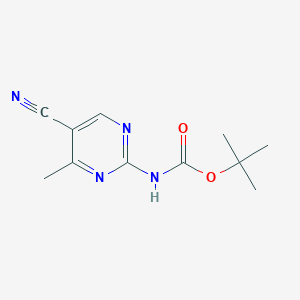
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrimidine ring structure, which is substituted with a cyano group and a methyl group, and a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate typically involves the reaction of 5-cyano-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (5-cyano-4-methylpyridin-2-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl (5-methoxy-4-methylpyrimidin-2-yl)carbamate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
tert-butyl N-(5-cyano-4-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-7-8(5-12)6-13-9(14-7)15-10(16)17-11(2,3)4/h6H,1-4H3,(H,13,14,15,16) |
Clave InChI |
SOHLXELMZYOLOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C#N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













